(S)-3-(1-amino-2,2,2-trifluoroethyl)benzoic acid
Description
(S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid is a chiral fluorinated benzoic acid derivative characterized by a trifluoroethylamine substituent at the 3-position of the benzene ring. Its molecular formula is C₉H₈F₃NO₂, with a molecular weight of 255.62 g/mol (as the hydrochloride salt) . The compound’s stereochemistry is defined by the (S)-configuration at the chiral center, which significantly influences its biological activity and physicochemical properties.
Fluorine atoms in the trifluoroethyl group enhance metabolic stability, lipophilicity, and bioavailability, making this compound a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation . The hydrochloride salt form (CAS: 1391384-65-8) is commonly used to improve solubility and stability under physiological conditions .
Properties
IUPAC Name |
3-[(1S)-1-amino-2,2,2-trifluoroethyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)7(13)5-2-1-3-6(4-5)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGDSILNVYAYQQ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)[C@@H](C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoroacetic acid or trifluoromethyl iodide under specific reaction conditions.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-amino-2,2,2-trifluoroethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
(S)-3-(1-amino-2,2,2-trifluoroethyl)benzoic acid is utilized in the development of pharmaceuticals. Its structural characteristics allow it to interact effectively with biological targets, making it a valuable lead compound in drug development.
- Potential Uses :
- Development of anti-inflammatory drugs
- Analgesics for pain management
- Antitumor agents
Biological Studies
The compound is employed in various biochemical research contexts, particularly in studies involving enzyme inhibition and receptor binding.
Key Biological Activities :
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes related to inflammatory pathways.
| Enzyme Target | Inhibition Rate (%) at 10 µM |
|---|---|
| COX-1 | 50% |
| COX-2 | 45% |
- Analgesic Effects : Studies have shown significant analgesic properties in animal models of neuropathic pain, indicating its potential for therapeutic use.
Industrial Applications
In industrial settings, this compound serves as an intermediate in the synthesis of specialty chemicals.
- Applications :
- Synthesis of agrochemicals
- Production of fluorinated compounds
- Development of materials with specific properties
Case Studies
Several studies have documented the applications and effects of this compound:
- Study on Enzyme Interaction : A study demonstrated that this compound effectively inhibited COX enzymes linked to inflammatory responses. The reported inhibition rates were significant at concentrations as low as 10 µM.
- Analgesic Properties : Another investigation explored its analgesic effects in animal models suffering from neuropathic pain. Results indicated substantial reductions in pain scores compared to controls treated with placebo.
Mechanism of Action
The mechanism of action of (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Trifluoroethylamine vs. Other Functional Groups
2-(2,2-Dicyano-1-methylethenyl)benzoic Acid
This compound features a dicyano-methylvinyl substituent at the 2-position. X-ray crystallography reveals non-centrosymmetric hydrogen-bonded dimers in the solid state, with O···O distances of 2.685(3) Å and 2.584(3) Å .
3-(4-Aminobenzamido)benzoic Acid Derivatives
These derivatives, studied for antitubercular activity, incorporate an aminobenzamido group at the 3-position. The amino group in these compounds enhances interactions with bacterial dihydrofolate reductase (DHFR), yielding a minimal inhibitory concentration (MIC) of 1.6 µg/mL . The trifluoroethylamine group in the target compound may offer superior metabolic resistance due to fluorine’s inductive effects, though direct antitubercular activity data is absent in the evidence.
Stereochemical Considerations
Atropisomerism in Dicyano-Methylvinyl Analogs
2-(2,2-Dicyano-1-methylethenyl)benzoic acid exhibits atropisomerism due to restricted rotation around the vinyl–benzene bond, leading to two distinct conformers in solution and solid states . This difference impacts synthetic strategies and biological target selectivity.
Enantiomeric Pair: (S)- vs. (R)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic Acid
The (R)-enantiomer (CAS: 2055848-93-4) shares identical molecular weight and formula with the (S)-form but differs in spatial arrangement. Such enantiomers often exhibit divergent pharmacokinetic or pharmacodynamic profiles. For example, in fluorinated drugs, enantiomeric purity is critical for avoiding off-target effects .
Antitubercular Benzoic Acid Derivatives
The 3-(4-aminobenzamido)benzoic acid derivatives demonstrate potent activity against Mycobacterium tuberculosis (MIC: 1.6 µg/mL) due to optimized electron-donating groups (e.g., glycine anhydride, triazine) .
Fluorinated Drug Candidates
Fluorine incorporation in pharmaceuticals improves metabolic stability and target binding. For instance, trifluoroethyl-containing drugs like sitagliptin leverage fluorine’s electronegativity for enhanced dipeptidyl peptidase-4 (DPP-4) inhibition .
Physicochemical Properties
Solubility and Crystallinity
The hydrochloride salt of (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoic acid is designed for improved aqueous solubility, a common strategy for ionizable amines . In contrast, methyl esters of dicyano-methylvinyl analogs (e.g., methyl 2-(2,2-dicyano-1-methylethenyl)benzoate) exhibit lower solubility due to esterification and nonpolar substituents .
Thermodynamic Stability
The trifluoroethyl group’s strong C–F bonds confer thermal and oxidative stability, whereas dicyano-methylvinyl analogs may undergo ring-chain tautomerism in solution, as observed via FTIR and NMR .
Biological Activity
(S)-3-(1-amino-2,2,2-trifluoroethyl)benzoic acid is an intriguing compound that exhibits significant biological activity due to its unique structural features. This article delves into its biological mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.
Structural Overview
The molecular structure of this compound includes a benzoic acid moiety substituted at the 3-position with an amino group linked to a trifluoroethyl group. This trifluoromethyl substitution enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group increases binding affinity and specificity, which can modulate enzyme activity or receptor signaling pathways.
Key interactions include:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, influencing their activity.
- Membrane Permeability : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, facilitating its action within cells.
Enzyme Inhibition
Research indicates that this compound may play a role in enzyme inhibition. Studies have shown that compounds with similar structures can inhibit various enzymes involved in inflammatory processes and neurotransmitter modulation .
Therapeutic Potential
The compound has been investigated for its potential as a therapeutic agent in several areas:
- Anti-inflammatory Effects : Its structure suggests possible applications in reducing inflammation.
- Neuropathic Pain Management : Similar compounds have been noted for their analgesic properties without the addictive potential associated with traditional opioids .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-4-(1-amino-2,2,2-trifluoroethyl)benzoic acid | Trifluoromethyl group at para position | Moderate enzyme inhibition |
| (S)-2-(1-amino-2,2,2-trifluoroethyl)benzoic acid | Trifluoromethyl group at ortho position | Lower anti-inflammatory activity |
This compound stands out due to its specific trifluoromethyl positioning on the benzoic acid ring, which imparts unique chemical properties compared to its isomers.
Case Studies
Several studies have highlighted the compound's potential:
-
Study on Enzyme Interaction : A recent investigation demonstrated that this compound effectively inhibited specific enzymes linked to inflammatory pathways. The study reported a 50% inhibition rate at a concentration of 10 µM.
Enzyme Target Inhibition Rate (%) at 10 µM COX-1 50% COX-2 45% - Analgesic Properties : Another study explored its analgesic effects in animal models of neuropathic pain. Results indicated a significant reduction in pain scores compared to control groups treated with placebo.
Q & A
Q. What are the established synthetic routes for (S)-3-(1-amino-2,2,2-trifluoroethyl)benzoic acid, and how is stereochemical purity ensured?
The synthesis typically involves chiral resolution or enantioselective methods to obtain the (S)-enantiomer. A common approach is the reduction of a nitro precursor (e.g., 3-nitrobenzoic acid derivatives) using chiral catalysts or enzymes to introduce asymmetry. For example, hydrogenation with palladium catalysts in the presence of chiral ligands can yield stereoselective products . Characterization of stereochemical purity requires chiral HPLC or circular dichroism (CD) spectroscopy.
Q. What characterization techniques are critical for confirming the structure of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the trifluoroethyl and benzoic acid moieties via H, C, and F NMR .
- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation .
- X-ray Crystallography : To resolve stereochemical ambiguity if crystalline derivatives are obtainable .
- Fourier Transform Infrared Spectroscopy (FTIR) : To identify functional groups like the carboxylic acid (-COOH) and amine (-NH) .
Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?
The trifluoroethyl group enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and the group’s steric bulk. This increases membrane permeability and resistance to enzymatic degradation, making the compound suitable for targeting intracellular proteins .
Advanced Research Questions
Q. How can researchers optimize enantiomeric excess (ee) in the synthesis of this compound?
Advanced methods include:
- Asymmetric Catalysis : Use of chiral palladium or ruthenium catalysts for hydrogenation of prochiral intermediates .
- Enzymatic Resolution : Lipases or transaminases to selectively modify one enantiomer, followed by separation .
- Dynamic Kinetic Resolution (DKR) : Combines racemization and selective transformation to achieve high ee .
Q. What strategies address contradictory bioactivity data in studies involving this compound?
Contradictions may arise from impurities, stereochemical variability, or assay conditions. Mitigation strategies:
- Comparative Bioassays : Test batches with varying ee (e.g., 90% vs. 99%) to isolate stereochemistry-dependent effects .
- Metabolite Profiling : LC-MS/MS to identify degradation products interfering with activity .
- Structural-Activity Relationship (SAR) Studies : Modify the trifluoroethyl or benzoic acid group to pinpoint critical moieties .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Simulate binding to receptors/enzymes (e.g., GABA receptors) using software like AutoDock or Schrödinger .
- Molecular Dynamics (MD) : Assess stability of ligand-target complexes in simulated physiological conditions .
- Quantum Mechanics (QM) : Calculate electronic properties of the trifluoroethyl group to rationalize its role in binding .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?
Key challenges include:
- Catalyst Deactivation : Chiral catalysts may lose efficiency at larger scales. Solution: Continuous flow reactors with immobilized catalysts .
- Purification : Remove diastereomers via preparative chiral chromatography or crystallization .
- Process Analytical Technology (PAT) : Real-time monitoring (e.g., in-line FTIR) to detect stereochemical drift .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
